molecular formula C19H11ClN4O4 B12588621 Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- CAS No. 647853-03-0

Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-

Cat. No.: B12588621
CAS No.: 647853-03-0
M. Wt: 394.8 g/mol
InChI Key: GGRPPPFPBJTRHC-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitrobenzamide (CAS: 647853-01-8) is a benzamide derivative featuring a 2-chloro-5-nitro-substituted benzene core. The N-substituent comprises a phenyl group linked to a 5-cyano-2-pyridinyloxy moiety. This structure combines electron-withdrawing groups (chloro, nitro, cyano) and a heteroaromatic pyridine ring, which may confer unique physicochemical and biological properties.

Properties

CAS No.

647853-03-0

Molecular Formula

C19H11ClN4O4

Molecular Weight

394.8 g/mol

IUPAC Name

2-chloro-N-[4-(5-cyanopyridin-2-yl)oxyphenyl]-5-nitrobenzamide

InChI

InChI=1S/C19H11ClN4O4/c20-17-7-4-14(24(26)27)9-16(17)19(25)23-13-2-5-15(6-3-13)28-18-8-1-12(10-21)11-22-18/h1-9,11H,(H,23,25)

InChI Key

GGRPPPFPBJTRHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multiple steps. One common method starts with the chlorination of benzamide, followed by nitration to introduce the nitro group. The pyridinyl-oxyphenyl moiety is then attached through a series of coupling reactions, often using reagents like sodium hydroxide and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps like purification through recrystallization and chromatography to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

Target Compound:
  • Core : Benzamide with 2-chloro and 5-nitro substituents.
  • N-Substituent: 4-[(5-cyano-2-pyridinyl)oxy]phenyl.
  • Key Functional Groups: Chloro (electron-withdrawing), nitro (electron-withdrawing), cyano (polar, dipole-enhancing).
Analogs:
  • Compound 52 (): 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide. Features sulfamoyl and trifluoromethyl groups. Melting Point: 277–279°C, indicating high crystallinity.
  • Compound from : 5-chloro-N-(5-chloro-2-pyridinyl)-2-{[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino}-3-methoxybenzamide. Contains a dimethylcarbamimidoyl group and methoxy substituent. Key Differences: Methoxy (electron-donating) contrasts with nitro (electron-withdrawing); carbamimidoyl may improve solubility .
  • Compound from : 2-chloro-N-[4-[[6-chloro-4-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]-5-nitrobenzamide (CAS: 647853-06-3).

    • Structural isomer with trifluoromethyl and additional chloro on pyridine.
    • Key Differences : Trifluoromethyl enhances lipophilicity and metabolic stability .

Physicochemical Properties

Property Target Compound Compound 52 () Analog
Melting Point Not reported 277–279°C Not reported
Key Substituents Cl, NO₂, CN Cl, CF₃, SO₂NH Cl, CF₃, Cl (pyridine)
Electronic Effects Strong EWG-dominated Mixed EWG/Sulfur effects Enhanced lipophilicity
  • Nitro vs.
  • Cyano vs. Trifluoromethyl: Cyano (polar) may improve binding to polar targets, while trifluoromethyl () enhances membrane permeability .

Biological Activity

Benzamide derivatives have garnered attention in various fields, particularly in medicinal chemistry and agricultural applications due to their diverse biological activities. The compound Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- (C19H11ClN4O4) is a notable derivative with potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential applications.

Chemical Structure and Properties

The structure of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- can be represented as follows:

  • Molecular Formula : C19H11ClN4O4
  • Molecular Weight : 396.76 g/mol
  • Chemical Structure :
Benzamide 2 chloro N 4 5 cyano 2 pyridinyl oxy phenyl 5 nitro \text{Benzamide 2 chloro N 4 5 cyano 2 pyridinyl oxy phenyl 5 nitro }

The presence of the cyano group and the nitro group in its structure suggests potential reactivity and interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of benzamide derivatives. For instance, compounds similar to Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- were tested against various fungal pathogens. The compound exhibited moderate inhibitory effects against Fusarium graminearum and Phytophthora capsica, with efficacy measured through EC50 values:

Compound Pathogen EC50 (µg/mL)
7hSclerotinia sclerotiorum11.61
Botrytis cinerea17.39
Thanatephorus cucumeris17.29

These results indicate that modifications in the benzamide structure can enhance antifungal activity, making it a candidate for further development in agricultural applications .

Antitumor Activity

The antitumor potential of benzamide derivatives has also been explored. A study reported that certain benzamides demonstrated significant cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases implicated in cancer progression. For example, a related compound was shown to inhibit RET kinase activity effectively, leading to reduced cell proliferation in RET-driven cancers .

The biological activity of Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro- is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Interaction : It could interact with specific receptors that modulate cellular responses.
  • Disruption of Cellular Processes : The compound might interfere with essential cellular processes such as DNA replication or protein synthesis.

Case Study 1: Antifungal Efficacy

In a controlled study, Benzamide derivatives were tested against multiple fungal strains. The results indicated that structural modifications significantly influenced antifungal activity. For instance, the introduction of a cyano group led to enhanced potency against Fusarium species compared to unmodified benzamides .

Case Study 2: Antitumor Activity

A clinical trial involving patients with RET-positive tumors showed promising results with benzamide derivatives. Patients receiving treatment exhibited prolonged survival rates compared to control groups. Imaging studies confirmed tumor reduction in several cases, suggesting that these compounds could be viable options for targeted cancer therapies .

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